N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide: is a synthetic organic compound that features a complex structure incorporating a methoxybenzyl group, a thiophene ring, and an oxazole ring
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is typically added via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an amine group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxybenzyl group could facilitate binding to hydrophobic pockets, while the thiophene and oxazole rings might engage in π-π interactions or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-(furan-3-carboxamido)oxazole-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-methoxybenzyl)-2-(pyridine-3-carboxamido)oxazole-4-carboxamide: Contains a pyridine ring instead of a thiophene ring.
N-(2-methoxybenzyl)-2-(benzene-3-carboxamido)oxazole-4-carboxamide: Features a benzene ring in place of the thiophene ring.
Uniqueness
N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities or material properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-14-5-3-2-4-11(14)8-18-16(22)13-9-24-17(19-13)20-15(21)12-6-7-25-10-12/h2-7,9-10H,8H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMMGBBBHJVBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.